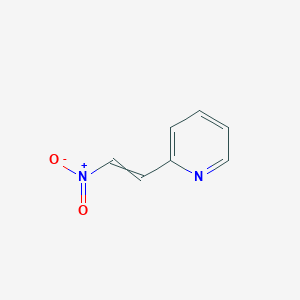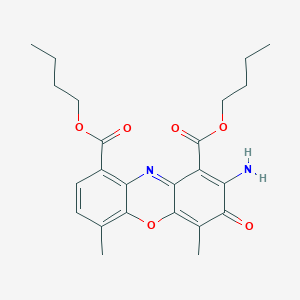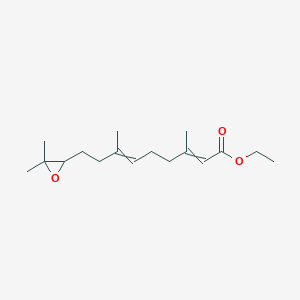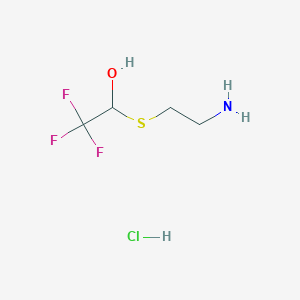
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride is a chemical compound that features a unique combination of functional groups, including an aminoethylthio group and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with a suitable aminoethylthio precursor. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the trifluoroethanol moiety.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified trifluoroethanol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride involves its interaction with specific molecular targets. The aminoethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoroethanol moiety can influence the compound’s solubility and reactivity, facilitating its interaction with biological membranes and other cellular components.
Comparison with Similar Compounds
2-Aminoethylthioethanol hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoroethanol: Does not contain the aminoethylthio group, limiting its reactivity.
Aminoethylthiol derivatives: Various derivatives with different substituents on the aminoethylthio group.
Uniqueness: 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride is unique due to the presence of both the aminoethylthio and trifluoroethanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21919-01-7 |
|---|---|
Molecular Formula |
C4H9ClF3NOS |
Molecular Weight |
211.63 g/mol |
IUPAC Name |
1-(2-aminoethylsulfanyl)-2,2,2-trifluoroethanol;hydrochloride |
InChI |
InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3(9)10-2-1-8;/h3,9H,1-2,8H2;1H |
InChI Key |
JKVYSVTYFJXPCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(F)(F)F)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




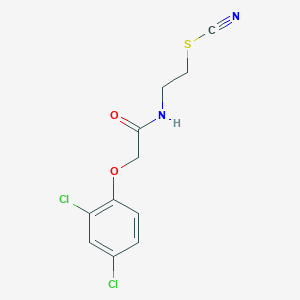

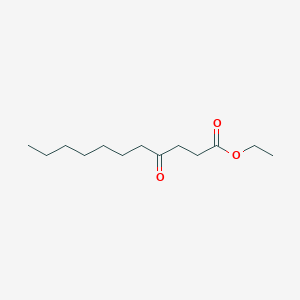

![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)

